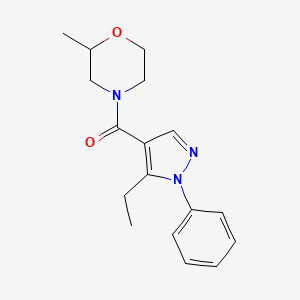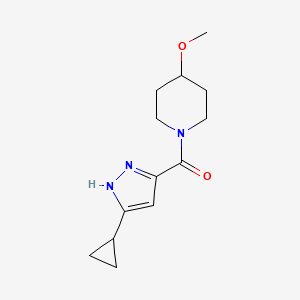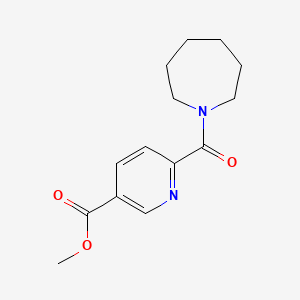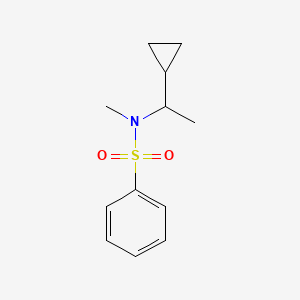
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that has been found to have significant effects on the body's endocannabinoid system. This compound was first synthesized in the 1990s and has since been studied extensively for its potential applications in scientific research.
Mechanism of Action
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone works by binding to the CB1 and CB2 receptors in the body's endocannabinoid system. This binding activates a series of biochemical pathways that can have a number of different effects on the body, including the modulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to have a number of different biochemical and physiological effects on the body, including the modulation of pain, inflammation, and other physiological processes. This compound has also been found to have potential applications in the treatment of certain types of cancer, as well as in the management of other chronic conditions.
Advantages and Limitations for Lab Experiments
One of the key advantages of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its ability to selectively target the CB1 and CB2 receptors in the body's endocannabinoid system. This makes it a useful tool for studying the effects of cannabinoids on these receptors, as well as for developing new treatments for a variety of different conditions. However, there are also limitations to the use of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone in lab experiments, including the potential for toxicity and the need for specialized equipment and reagents.
Future Directions
There are a number of different future directions for research on cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone, including the development of new synthetic cannabinoids with improved properties and the exploration of new applications for this compound in the treatment of a variety of different conditions. Other potential areas of research include the identification of new targets for cannabinoids in the body's endocannabinoid system and the development of new methods for synthesizing and purifying these compounds.
Synthesis Methods
The synthesis of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves several steps, including the formation of an isoquinoline ring and the addition of a cyclopropyl group to the molecule. This process requires a high degree of skill and precision, as well as specialized equipment and reagents.
Scientific Research Applications
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been used extensively in scientific research to study the effects of cannabinoids on the body's endocannabinoid system. This compound has been found to have a number of potential applications, including the treatment of chronic pain, inflammation, and other conditions.
properties
IUPAC Name |
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-4-3-9-5-6-14(8-11(9)7-12)13(16)10-1-2-10/h3-4,7,10,15H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCXWZDBISQRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)




![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)

![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)